N-(4-ethoxyphenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide
説明
N-(4-ethoxyphenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide is a synthetic acetamide derivative with a complex heterocyclic core. Its structure features a tricyclic system containing oxa (oxygen), triaza (three nitrogen atoms), and sulfur moieties, along with substituents such as hydroxymethyl, 4-methylphenyl, and 4-ethoxyphenyl groups. Its synthesis likely involves multi-step heterocyclic coupling and sulfanyl-acetamide functionalization, analogous to methods described for structurally related compounds .
The hydroxymethyl group may enhance solubility, while the 4-ethoxyphenyl substituent could influence lipophilicity and membrane permeability compared to analogs with methoxy or methyl groups . Crystallographic studies of similar acetamides (e.g., N-[4-(4-methoxybenzenesulfonamido)-phenyl]sulfonyl]acetamide) reveal stabilization via intramolecular hydrogen bonding (C—H···O, N—H···O), suggesting that the target compound’s conformation and stability may depend on similar interactions .
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4S/c1-4-36-22-11-9-21(10-12-22)31-25(35)16-38-29-24-13-23-20(15-34)14-30-18(3)26(23)37-28(24)32-27(33-29)19-7-5-17(2)6-8-19/h5-12,14,34H,4,13,15-16H2,1-3H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJDZTCDNNDSJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-ethoxyphenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide” would likely involve multiple steps, including the formation of the triazatricyclo structure, the introduction of the ethoxyphenyl group, and the attachment of the sulfanylacetamide moiety. Each step would require specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of such a compound would necessitate scalable and cost-effective methods. This might involve optimizing the synthetic routes to minimize the number of steps and maximize yield, as well as ensuring the availability of raw materials and reagents.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The triazatricyclo structure can be reduced under specific conditions.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
科学的研究の応用
Chemistry
In chemistry, the compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism by which “N-(4-ethoxyphenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide” exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various biological pathways.
類似化合物との比較
Comparison with Similar Compounds
Structural Analogs
The target compound shares structural homology with several derivatives, differing primarily in substituents and heterocyclic arrangements. Key analogs include:
Key Differences and Implications:
Substituent Effects :
- The 4-ethoxyphenyl group in the target compound may confer higher metabolic stability compared to the 4-methoxyphenyl group in ZINC9116207, as ethoxy groups resist demethylation .
- The 2-methylphenyl substituent in ZINC9116207 could enhance steric hindrance, reducing binding efficiency compared to the target’s 4-methylphenyl group .
Bioactivity :
- While anti-exudative acetamides () show efficacy against inflammation, the target compound’s tricyclic core may target different pathways (e.g., kinase inhibition) due to its larger aromatic surface area .
- Natural products like salternamide E exhibit cytotoxicity via unique polyketide backbones, contrasting with the synthetic acetamide’s sulfur-containing heterocycle .
Chemical Space and Drug Likeliness :
- Chemography analysis () places synthetic acetamides like the target in regions overlapping with NP-like ZINC compounds, suggesting "pseudo-natural" bioactivity. However, marine-derived natural products occupy distinct chemical space due to evolutionary optimization for biological interactions .
生物活性
The compound N-(4-ethoxyphenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide (CAS Number: 892384-82-6) is a complex organic molecule with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 528.6 g/mol. The structure includes a triazatricyclo framework and various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C29H28N4O4S |
| Molecular Weight | 528.6 g/mol |
| CAS Number | 892384-82-6 |
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activities. For instance, studies have shown that certain triazole derivatives can inhibit cancer cell proliferation and induce apoptosis through various pathways, including:
- Inhibition of cell cycle progression
- Induction of apoptosis
- Modulation of signaling pathways such as p53 and NF-kB
A study highlighted that triazole derivatives can disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
The mechanisms by which N-(4-ethoxyphenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide exerts its biological effects may include:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression.
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress in cells.
Case Studies
- Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM, with an IC50 value indicating potent activity.
- Animal Models : Preliminary animal studies have suggested that administration of the compound can lead to tumor regression in xenograft models.
Anti-inflammatory Activity
In addition to anticancer properties, there is evidence suggesting that this compound may also possess anti-inflammatory effects. Compounds with similar structures have been reported to:
- Inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6).
- Suppress the activation of NF-kB signaling pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
